>30-Fold Enhanced Potency in ERK Phosphorylation and Cell Growth Inhibition Compared to the Allosteric Inhibitor SHP099
SHP2-D26 exhibits >30-fold greater potency in inhibiting the phosphorylation of extracellular signal-regulated kinase (ERK) and in suppressing cell growth when compared to the potent allosteric SHP2 inhibitor SHP099 [1].
| Evidence Dimension | Inhibition of ERK phosphorylation and cell growth |
|---|---|
| Target Compound Data | Not applicable, as the value is a fold difference |
| Comparator Or Baseline | SHP099, a potent SHP2 allosteric inhibitor |
| Quantified Difference | >30-fold more potent |
| Conditions | KYSE520 (esophageal cancer) and MV4;11 (acute myeloid leukemia) cell lines |
Why This Matters
This >30-fold potency advantage demonstrates that SHP2-D26 achieves a more potent blockade of the critical RAS-MAPK signaling pathway at lower concentrations than the benchmark inhibitor SHP099, potentially enabling more robust target engagement in cellular assays.
- [1] Wang M, Lu J, Wang M, Yang CY, Wang S. Discovery of SHP2-D26 as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein. J Med Chem. 2020;63(14):7510-7528. doi:10.1021/acs.jmedchem.0c00471. PMID: 32437146. View Source
